3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2-ethylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-11-8(9)5-7(10-11)6-3-4-6/h5-6H,2-4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOWQNCPKAFDCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649475 |

Source

|

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172505-99-5 |

Source

|

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Chemical Properties of N-Substituted 3-Cyclopropyl-1H-pyrazol-5-amines

Abstract: The 3-cyclopropyl-1H-pyrazol-5-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical building block for a range of therapeutic agents. Its unique combination of a rigid cyclopropyl group and a versatile aminopyrazole core allows for precise structural modifications to optimize pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the chemical properties, a validated synthesis protocol, and the characteristic reactivity of N-substituted 3-cyclopropyl-1H-pyrazol-5-amines, with a specific focus on methodologies applicable to compounds such as 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS 1172505-99-5). This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Core Chemical and Physical Properties

The subject of this guide, this compound, belongs to a class of N-substituted aminopyrazoles. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from its constituent parts and data from closely related analogs. The core structure features a five-membered aromatic pyrazole ring, substituted at the 1-position with an ethyl group, at the 3-position with a cyclopropyl ring, and at the 5-position with a primary amine.

The cyclopropyl group is a key feature, often utilized in medicinal chemistry as a "bioisostere" for larger or more flexible groups.[1] Its strained three-membered ring introduces conformational rigidity and influences the electronic character of the pyrazole system, which can be crucial for enhancing binding affinity to biological targets.[1]

Table 1: Physicochemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 1172505-99-5 | [2][3] |

| Molecular Formula | C₈H₁₃N₃ | [2] |

| Molecular Weight | 151.21 g/mol | [2] |

| Canonical SMILES | CCN1N=C(C=C1N)C2CC2 | [4] |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | [4] |

The physical properties of the parent compound, 3-amino-5-cyclopropyl-1H-pyrazole (CAS 175137-46-9), are reported as a liquid with a density of 1.159 g/mL at 25 °C and a refractive index of 1.566. The addition of the N-ethyl group is expected to increase the lipophilicity and boiling point while potentially lowering the melting point compared to an N-H equivalent.

Synthesis of N-Substituted 3-Cyclopropyl-1H-pyrazol-5-amines

The most robust and well-documented method for synthesizing the aminopyrazole core is the condensation reaction between a substituted hydrazine and a β-ketonitrile. This approach offers high regioselectivity and typically proceeds in good yields.

A detailed, validated protocol for a closely related analog, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, provides a reliable template for the synthesis of the N-ethyl derivative.[5] The synthesis involves two key starting materials: ethylhydrazine and 3-cyclopropyl-3-oxopropanenitrile .

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic attack of the substituted hydrazine onto the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analog Synthesis)

Causality: This protocol is adapted from the successful synthesis of a structurally similar N-substituted aminopyrazole.[5] The choice of ethanol as a solvent is based on its ability to dissolve the reactants and facilitate the reaction, while the use of a base like sodium ethoxide is common to catalyze the condensation and cyclization steps.[6]

Materials:

-

Ethylhydrazine oxalate (or sulfate salt, with subsequent free-basing)

-

3-Cyclopropyl-3-oxopropanenitrile

-

Sodium ethoxide (or metallic sodium in ethanol)

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Reactants: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-cyclopropyl-3-oxopropanenitrile in anhydrous ethanol.

-

Addition of Hydrazine: Add 1.1 equivalents of ethylhydrazine to the solution. Note: If starting from a salt, the ethylhydrazine must first be liberated by treatment with a suitable base and extracted.

-

Catalysis: Add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents) to the mixture. The causality here is that the base promotes the deprotonation steps necessary for cyclization.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Redissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine to remove water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.[5]

Spectroscopic Characterization (Predicted)

While verified spectra for this compound are not publicly available, the expected NMR and IR signatures can be accurately predicted based on published data for closely related analogs.[5][7]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature | Rationale / Comparison |

| ¹H NMR | Ethyl Group: Triplet (CH₃) ~1.3 ppm, Quartet (CH₂) ~3.9 ppm. Cyclopropyl Group: Multiplets for CH and CH₂ protons between 0.6-1.9 ppm. Pyrazole Ring H: Singlet ~5.4 ppm. Amine Group: Broad singlet (NH₂) ~3.5-4.5 ppm (variable). | The chemical shifts are based on standard values and comparison with N-substituted pyrazoles. The pyrazole ring proton at the 4-position is in an electron-rich environment and appears upfield.[7] |

| ¹³C NMR | Ethyl Group: ~15 ppm (CH₃), ~45 ppm (CH₂). Cyclopropyl Group: ~5-10 ppm (CH₂s), ~10-15 ppm (CH). Pyrazole Ring: C4 ~90 ppm, C3 ~150 ppm, C5 ~155 ppm. | The C4 carbon is characteristically shielded in 5-aminopyrazoles, appearing significantly upfield.[7] The C3 and C5 carbons, attached to the cyclopropyl and amino groups respectively, are deshielded. |

| IR (Infrared) | N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region (primary amine). C=N/C=C Stretch: Bands in the 1550-1620 cm⁻¹ region (pyrazole ring). C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (cyclopropyl). | These are characteristic vibrational frequencies for the functional groups present in the molecule. The dual N-H stretch is a hallmark of a primary amine. |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z 152.1182. | Calculated for C₈H₁₄N₃⁺. The fragmentation pattern would likely involve loss of ethylene from the N-ethyl group or components of the cyclopropyl ring. |

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the nucleophilic character of the 5-amino group. This primary amine readily reacts with a variety of electrophiles, making it a versatile intermediate for building more complex molecular architectures.

Acylation and Sulfonylation Reactions

The primary amine can be easily acylated or sulfonylated using acid chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger. This reaction is fundamental to its use in drug discovery, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).[5]

Caption: Key reactions of the 5-amino group.

Potential Therapeutic Applications

The pyrazole scaffold is a cornerstone of many FDA-approved drugs.[8] Derivatives of 3-cyclopropyl-pyrazol-5-amine are frequently investigated for a wide range of biological activities:

-

Anticancer Agents: Many pyrazole-containing compounds have demonstrated significant antiproliferative effects against various cancer cell lines.[5]

-

Antimicrobial Agents: The scaffold is a common feature in molecules designed to combat bacterial and fungal infections.[5]

-

CNS Receptor Modulators: Diaryl-pyrazole derivatives containing cyclopropyl groups have been developed as potent antagonists for the cannabinoid type 1 (CB1) receptor, with applications in treating obesity and related metabolic disorders.[9]

The title compound serves as a valuable starting material for creating libraries of novel compounds to be screened for these and other therapeutic targets.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.[2]

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[4]

-

Toxicity: While specific toxicity data is not available, related aminopyrazoles are classified as irritants. Avoid contact with skin and eyes and avoid inhalation.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

- Maldonado, E., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(1), 1-28.

- Notario, R., et al. (2018). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Canadian Journal of Chemistry, 96(10), 861-869.

- Arshad, M. F., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195.

-

Canadian Science Publishing. (n.d.). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Retrieved from [Link]

-

University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

- Szabó, G., et al. (2009). Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. Journal of Medicinal Chemistry, 52(14), 4329-4337.

-

PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Retrieved from [Link]

- Almarhoon, Z., et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(23), 5756.

-

ChemSigma. (n.d.). 1172505-99-5 this compound. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 1172505-99-5 | this compound. Retrieved from [Link]

-

DC Chemicals. (n.d.). This compound. Retrieved from [Link]

- Singh, R. P., & Kumar, D. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 34(2), 646-662.

-

ResearchGate. (2023). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

MDPI. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-ethyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine. Retrieved from [Link]

-

MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the synthesis of novel chemical entities is merely the first step. The subsequent, and arguably more critical, phase is the rigorous and unequivocal confirmation of the synthesized molecule's structure. An erroneous structural assignment can derail a research program, leading to wasted resources and invalid biological data. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, a substituted pyrazole. Pyrazole derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of pharmacological activities.[1][2] Therefore, the precise determination of their atomic arrangement is paramount for understanding structure-activity relationships (SAR).

This document eschews a rigid, templated approach. Instead, it presents a logical, integrated workflow that mirrors the process a seasoned analytical scientist would follow. We begin with the foundational question of "what is its mass?" and progressively build a complete structural picture by answering "what are its constituent parts and how are they connected?". Each analytical step is presented not just as a protocol, but as a piece of a larger puzzle, with a clear rationale for its inclusion and its role in creating a self-validating analytical system.[3][4]

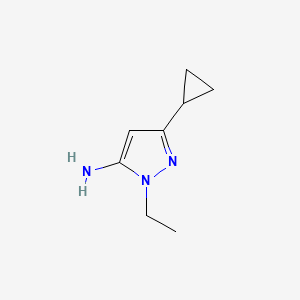

The Hypothesis: Proposed Structure and Foundational Data

Before embarking on any analytical campaign, we must establish a clear hypothesis. Based on the synthetic route, the target molecule is proposed to be this compound.

-

Molecular Formula: C₈H₁₃N₃

-

Molecular Weight (Monoisotopic): 151.1109 g/mol

-

Molecular Weight (Average): 151.21 g/mol [5]

Caption: Proposed structure of this compound.

Mass Spectrometry: Confirming Mass and Elemental Composition

Causality: The first and most fundamental step in structure elucidation is to confirm the molecular weight and, by extension, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.[6][7]

High-Resolution Mass Spectrometry (HRMS)

This technique provides an exact mass measurement, typically with an error of less than 5 parts per million (ppm), which is crucial for building confidence in the proposed molecular formula.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation for positive ion mode.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ESI is chosen to generate the protonated molecular ion, [M+H]⁺.

-

Mass Calibration: Calibrate the instrument immediately prior to the run using a known calibration standard to ensure high mass accuracy.

-

Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min) and acquire data over a suitable m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the m/z of the most abundant ion corresponding to [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value.

Data Presentation: Expected HRMS Data

| Ion | Theoretical Exact Mass (C₈H₁₄N₃⁺) | Observed m/z (Example) | Mass Error (ppm) |

| [M+H]⁺ | 152.1182 | 152.1180 | -1.3 |

A low mass error provides very strong evidence that the elemental composition is indeed C₈H₁₃N₃.

Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what atoms are present, tandem MS (MS/MS) provides clues as to how they are assembled by inducing fragmentation and analyzing the resulting daughter ions.

Experimental Protocol: Product Ion Scan

-

Instrument: Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

-

Precursor Selection: In the first mass analyzer, isolate the [M+H]⁺ ion (m/z 152.1).

-

Fragmentation: Subject the isolated precursor ions to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. Vary the collision energy to control the degree of fragmentation.

-

Fragment Analysis: Scan the second mass analyzer to detect all the fragment (product) ions generated.

Data Presentation: Predicted Key Fragments

| Fragment Ion (m/z) | Proposed Loss | Structure of Fragment |

| 124.0869 | Loss of ethylene (C₂H₄) from the N-ethyl group | Protonated 3-cyclopropyl-1H-pyrazol-5-amine |

| 111.0713 | Loss of the ethyl radical (•C₂H₅) | Cationic 3-cyclopropyl-pyrazol-5-amine radical |

| 96.0815 | Loss of the cyclopropyl group (C₃H₅•) | Cationic 1-ethyl-1H-pyrazol-5-amine radical |

| 68.0502 | Cleavage of the pyrazole ring | Various small nitrogen-containing fragments possible[8] |

digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];M [label="[M+H]⁺\nm/z 152.1182", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="Fragment\nm/z 124.0869"]; F2 [label="Fragment\nm/z 96.0815"];

M -> F1 [label="- C₂H₄ (Ethylene)"]; M -> F2 [label="- C₃H₅• (Cyclopropyl radical)"]; }

Caption: Simplified MS/MS fragmentation pathway for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful tool for the de novo structure elucidation of organic molecules in solution.[9] It provides unambiguous information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of each nucleus.

1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional NMR provides the fundamental census of proton and carbon environments in the molecule.

Experimental Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amines as the N-H protons are less likely to exchange and will be clearly visible.

-

¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution. The integration of the peaks should be carefully calibrated.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon environment.

-

DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| Ethyl Group | ||||||

| N-CH₂ -CH₃ | ~3.8 - 4.0 | q (quartet) | 2H | ~7.2 | ~40-42 | Negative |

| N-CH₂-CH₃ | ~1.2 - 1.4 | t (triplet) | 3H | ~7.2 | ~14-16 | Positive |

| Cyclopropyl Group | ||||||

| C-CH | ~1.6 - 1.8 | m (multiplet) | 1H | - | ~5-7 | Positive |

| CH₂ (cis) | ~0.5 - 0.7 | m (multiplet) | 2H | - | ~7-9 | Negative |

| CH₂ (trans) | ~0.8 - 1.0 | m (multiplet) | 2H | - | ~7-9 | Negative |

| Pyrazole Ring | ||||||

| C4-H | ~5.2 - 5.4 | s (singlet) | 1H | - | ~85-90 | Positive |

| C3 | - | - | - | - | ~148-152 | Absent |

| C5 | - | - | - | - | ~155-160 | Absent |

| Amine Group | ||||||

| NH₂ | ~4.5 - 5.5 (broad) | s (singlet) | 2H | - | - | - |

Note: Chemical shifts are predictive and based on typical values for pyrazole derivatives.[2][10][11]

2D NMR Spectroscopy: Assembling the Fragments

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms identified in 1D spectra.

Experimental Protocol: 2D NMR Acquisition

-

The same sample from 1D NMR is used. Standard, pre-optimized parameter sets available on modern spectrometers are typically employed for COSY, HSQC, and HMBC experiments.[12] Fine-tuning of parameters like the long-range coupling delay (d6 in Bruker) for HMBC can be beneficial.

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds.[13][14]

-

Expected Correlations: A cross-peak between the quartet (~3.9 ppm) and triplet (~1.3 ppm) of the ethyl group. Cross-peaks between the cyclopropyl methine (~1.7 ppm) and the cyclopropyl methylene protons (~0.6, ~0.9 ppm).

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (one-bond ¹JCH correlation).[15][16]

-

Expected Correlations: The quartet at ~3.9 ppm will correlate to the CH₂ carbon at ~41 ppm. The singlet at ~5.3 ppm will correlate to the C4 carbon at ~88 ppm, and so on, confirming every C-H bond as predicted in the table above.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds (²JCH and ³JCH).[16][17] This allows for the connection of isolated spin systems and the assignment of non-protonated (quaternary) carbons.

Visualization: Key HMBC Correlations for Structural Confirmation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. The Quality and Validation of Structures from Structural Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pittcon.org [pittcon.org]

- 8. researchgate.net [researchgate.net]

- 9. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. ulethbridge.ca [ulethbridge.ca]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. youtube.com [youtube.com]

- 15. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 16. epfl.ch [epfl.ch]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS 1172505-99-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary drug discovery.[1][2] Its remarkable versatility allows for extensive chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the successful development of a multitude of approved therapeutic agents across a wide spectrum of diseases, including celecoxib (an anti-inflammatory), sildenafil (a vasodilator), and ibrutinib (an anticancer agent).[3] The metabolic stability of the pyrazole ring further enhances its appeal as a privileged scaffold in medicinal chemistry.[3] Within this esteemed class of compounds, 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine emerges as a key building block, offering a unique combination of structural features poised for exploitation in the design of novel therapeutics. This guide provides a comprehensive technical overview of its synthesis, properties, and potential applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Characteristics

This compound is a substituted aminopyrazole with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol .[4] The presence of a cyclopropyl group at the 3-position introduces conformational rigidity and a three-dimensional character, which can be advantageous for specific binding interactions with biological targets. The ethyl group at the N1 position influences the molecule's lipophilicity and metabolic stability, while the amine group at the 5-position serves as a critical handle for further chemical elaboration.

Table 1: Physicochemical Properties of this compound and a Related Analogue

| Property | Value for this compound | Value for 3-Amino-5-cyclopropyl-1H-pyrazole (CAS 175137-46-9) |

| CAS Number | 1172505-99-5[4] | 175137-46-9 |

| Molecular Formula | C₈H₁₃N₃[4] | C₆H₉N₃ |

| Molecular Weight | 151.21 g/mol [4] | 123.16 g/mol |

| Physical Form | Not specified (likely liquid or low-melting solid) | Liquid |

| Density | Not specified | 1.159 g/mL at 25 °C |

| Refractive Index | Not specified | n20/D 1.566 |

Synthesis and Mechanistic Analysis

Proposed Synthetic Pathway

A logical approach involves the reaction of ethylhydrazine with 3-cyclopropyl-3-oxopropanenitrile. This pathway is analogous to the synthesis of similarly substituted aminopyrazoles.

Sources

An In-depth Technical Guide to the Synthesis of 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine

This guide provides a comprehensive overview of the synthetic pathway to 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, a substituted pyrazole of significant interest in medicinal chemistry and drug development. The document is structured to provide not only a detailed experimental protocol but also a thorough understanding of the underlying chemical principles, making it a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles and their derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities.[1] The pyrazole nucleus is a key pharmacophore found in numerous commercially successful drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant. The 5-aminopyrazole scaffold, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems and has been investigated for its potential in developing novel therapeutic agents.[2][3] The title compound, this compound, incorporates a cyclopropyl group, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity, and an ethyl group on the pyrazole nitrogen, which can influence its pharmacokinetic profile.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule points to a well-established and highly efficient method for pyrazole synthesis: the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. In this case, the most direct approach involves the reaction of ethylhydrazine with the key intermediate, 3-cyclopropyl-3-oxopropanenitrile.

The synthesis of 3-cyclopropyl-3-oxopropanenitrile can be envisioned from commercially available starting materials such as cyclopropyl methyl ketone or cyclopropylacetonitrile.[4][5][6] This guide will focus on a robust and scalable two-step synthetic sequence commencing from cyclopropyl methyl ketone.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 3-Cyclopropyl-3-oxopropanenitrile

The synthesis of the pivotal β-ketonitrile intermediate, 3-cyclopropyl-3-oxopropanenitrile, is achieved through a Claisen condensation reaction between cyclopropyl methyl ketone and a suitable acylating agent, such as ethyl cyanoacetate or by direct reaction with acetonitrile in the presence of a strong base.[7]

Reaction Mechanism

The reaction is initiated by the deprotonation of acetonitrile by a strong base, such as sodium ethoxide or sodium hydride, to generate a nucleophilic carbanion. This carbanion then undergoes a nucleophilic acyl substitution reaction with an ester derivative of cyclopropylcarboxylic acid (prepared from cyclopropyl methyl ketone) or directly with an ester like ethyl formate followed by reaction with acetonitrile. A more direct approach involves the condensation of cyclopropyl methyl ketone with acetonitrile. For the purpose of this guide, we will consider the reaction of an activated form of cyclopropyl methyl ketone.

Experimental Protocol: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | 8.41 g | 0.10 |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 7.48 g | 0.11 |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 100 mL | - |

| Acetonitrile | C₂H₃N | 41.05 | 4.51 g | 0.11 |

| Hydrochloric acid (2M) | HCl | 36.46 | As needed | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide (7.48 g, 0.11 mol) and dry ethyl acetate (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cyclopropyl methyl ketone (8.41 g, 0.10 mol) dissolved in dry ethyl acetate (20 mL) is added dropwise to the stirred suspension at room temperature.

-

Acetonitrile (4.51 g, 0.11 mol) is then added dropwise to the reaction mixture.

-

The mixture is heated to reflux for 4 hours, during which time the reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and quenched by the slow addition of 2M hydrochloric acid until the pH is neutral.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-cyclopropyl-3-oxopropanenitrile.[8][9]

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound

The final step in the synthesis is the cyclocondensation reaction of 3-cyclopropyl-3-oxopropanenitrile with ethylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis and typically proceeds in high yield.[1][10]

Reaction Mechanism

The synthesis of the pyrazole ring occurs through a well-established mechanism.[11] The more nucleophilic nitrogen atom of ethylhydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the formation of the aromatic pyrazole ring.

Caption: Simplified reaction mechanism for the formation of the pyrazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Cyclopropyl-3-oxopropanenitrile | C₆H₇NO | 109.13 | 10.91 g | 0.10 |

| Ethylhydrazine oxalate | C₄H₁₀N₂O₄ | 150.13 | 15.01 g | 0.10 |

| Sodium carbonate | Na₂CO₃ | 105.99 | 11.66 g | 0.11 |

| Ethanol | C₂H₅OH | 46.07 | 150 mL | - |

| Water | H₂O | 18.02 | As needed | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 200 mL | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a solution of 3-cyclopropyl-3-oxopropanenitrile (10.91 g, 0.10 mol) in ethanol (100 mL) in a 250 mL round-bottom flask, add ethylhydrazine oxalate (15.01 g, 0.10 mol) and sodium carbonate (11.66 g, 0.11 mol).

-

The reaction mixture is stirred and heated to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water (100 mL) and ethyl acetate (100 mL).

-

The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to afford the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point: To assess the purity of the solid product.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Hydrazine derivatives are potentially toxic and should be handled with extreme care.

-

Strong bases like sodium ethoxide are corrosive and moisture-sensitive.

Conclusion

This guide outlines a reliable and scalable synthetic route to this compound. The described two-step process, involving the formation of a key β-ketonitrile intermediate followed by a classical pyrazole synthesis, is based on well-established and understood chemical transformations. By providing a detailed experimental protocol and insights into the reaction mechanisms, this document serves as a practical resource for researchers engaged in the synthesis of novel pyrazole-based compounds for pharmaceutical and agrochemical applications.

References

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.p212121.com [store.p212121.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine: Physicochemical Properties, Synthesis, and Analytical Methodologies

This technical guide provides a comprehensive overview of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, provide a detailed, field-proven synthetic protocol, and outline a robust analytical workflow for its characterization and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecular scaffold.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity across a wide range of biological targets.[1][3] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] The incorporation of a cyclopropyl group, as seen in the title compound, is a common strategy in drug design to enhance metabolic stability and binding affinity. The ethyl group at the N1 position further modulates the molecule's lipophilicity and steric profile, making this compound a valuable building block for novel pharmaceutical development.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug development. These parameters influence its solubility, permeability, and ultimately, its pharmacokinetic profile. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | [6] |

| Molecular Weight | 151.21 g/mol | [6][7] |

| CAS Number | 1172505-99-5 | [6][7][8] |

| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Inferred from structure |

| SMILES | CCN1N=C(C2CC2)C=C1N | [6] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The following protocol describes a reliable and scalable method for the preparation of this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Cyclopropylacetonitrile

-

Sodium ethoxide

-

Ethyl acetate

-

Anhydrous ethanol

-

Ethylhydrazine hydrochloride

-

Triethylamine

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Step 1: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile.

-

To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0 °C, add cyclopropylacetonitrile (1.0 eq) dropwise.

-

After 15 minutes, add ethyl acetate (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-cyclopropyl-3-oxopropanenitrile.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the crude 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol.

-

Add ethylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

-

Reflux the mixture for 6 hours, monitoring by TLC.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude product.

-

-

Step 3: Purification.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to afford pure this compound as an off-white solid.

-

Analytical Characterization and Quality Control

A comprehensive analytical workflow is crucial to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic and Chromatographic Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), cyclopropyl protons (multiplets), pyrazole ring proton (singlet), and amine protons (broad singlet). |

| ¹³C NMR | Resonances for the aliphatic carbons of the ethyl and cyclopropyl groups, as well as the aromatic carbons of the pyrazole ring. |

| LC-MS | A parent ion peak corresponding to the molecular weight of the compound (m/z = 152.12 [M+H]⁺). |

| FT-IR | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic and aromatic), and C=C/C=N stretching (pyrazole ring). |

| HPLC | A single major peak indicating high purity (typically >98%). |

Conclusion

This compound is a valuable building block for the synthesis of novel bioactive molecules. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, enabling its effective use in drug discovery and development programs. The inherent versatility of the pyrazole scaffold, combined with the specific substitutions of this compound, offers exciting opportunities for the design of next-generation therapeutics.

References

- Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrazole Derivatives in Modern Drug Discovery.

- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

- Various Authors. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.

- Various Authors. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.

- BLDpharm. (n.d.). This compound.

- Various Authors. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.

- Matrix Scientific. (2026). This compound.

- Hoffman Fine Chemicals. (n.d.). This compound.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. 1172505-99-5|this compound|BLD Pharm [bldpharm.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. matrixscientific.com [matrixscientific.com]

Biological activity of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

An In-depth Technical Guide on the Biological Activity of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Foreword

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of therapeutic agents, from anti-inflammatory drugs to kinase inhibitors. This guide focuses on a specific, albeit lesser-known, derivative: this compound. Due to the limited publicly available data on this exact molecule, this document will extrapolate from the known biological activities of structurally similar pyrazole-based compounds. We will hypothesize a plausible mechanism of action—inhibition of the Janus kinase (JAK) family—and construct a comprehensive framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals, providing a roadmap for the preclinical evaluation of novel pyrazole derivatives.

Introduction to this compound

1.1. Chemical Structure and Properties

This compound is a small molecule featuring a central pyrazole ring substituted with a cyclopropyl group at the 3-position, an ethyl group at the 1-position (N1), and an amine group at the 5-position.

-

Core Scaffold: The 1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is known to form key hydrogen bond interactions with various biological targets.

-

N1-Ethyl Group: The ethyl substituent at the N1 position can influence the compound's pharmacokinetic properties, such as metabolic stability and cell permeability.

-

C3-Cyclopropyl Group: The cyclopropyl moiety is often used as a bioisostere for larger groups and can provide conformational rigidity, potentially enhancing binding affinity to a target protein.

-

C5-Amine Group: The primary amine at the 5-position is a critical functional group that can act as a hydrogen bond donor, significantly contributing to target engagement.

1.2. Rationale for Investigating JAK Kinase Inhibition

Numerous pyrazole-containing compounds have been identified as potent inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of autoimmune and inflammatory diseases, myeloproliferative neoplasms, and cancers. The structural motifs present in this compound, particularly the N-substituted pyrazole with a C5-amine, are reminiscent of known JAK inhibitors where the amine group often forms a crucial hydrogen bond with the hinge region of the kinase domain.

The JAK-STAT Signaling Pathway: A Prime Target

The JAK-STAT pathway is a critical signaling cascade for a wide range of cytokines and growth factors. Its canonical activation sequence is as follows:

-

Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

-

Receptor Dimerization: This binding induces the dimerization or oligomerization of receptor subunits.

-

JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing for their trans-phosphorylation and activation.

-

STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor.

-

STAT Recruitment and Dimerization: These phosphorylated tyrosines serve as docking sites for the SH2 domains of STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs.

-

Nuclear Translocation and Gene Transcription: Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoters of target genes, thereby regulating their transcription.

Caption: Canonical JAK-STAT signaling pathway.

Preclinical Evaluation Workflow

A structured, multi-stage approach is essential for characterizing the biological activity of this compound. The workflow should progress from broad, high-throughput screening to more specific and complex cellular and in vivo models.

Caption: A typical preclinical evaluation workflow.

Experimental Protocols

4.1. Biochemical Kinase Assays

Objective: To determine the inhibitory activity of the compound against a panel of kinases, with a primary focus on the JAK family.

Methodology: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 kinases.

-

Substrate peptide (e.g., a generic tyrosine kinase substrate).

-

ATP at a concentration close to the Km for each kinase.

-

This compound (dissolved in DMSO).

-

ADP-Glo™ Kinase Assay kit (Promega).

-

384-well white plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting range would be from 10 mM down to sub-nanomolar concentrations.

-

In a 384-well plate, add 2.5 µL of the kinase/substrate mixture.

-

Add 0.5 µL of the diluted test compound or DMSO (as a control).

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Table 1: Hypothetical IC50 Data for this compound

| Kinase Target | IC50 (nM) |

| JAK1 | 15 |

| JAK2 | 25 |

| JAK3 | 5 |

| TYK2 | 150 |

4.2. Cell-Based Phospho-STAT Assay

Objective: To confirm that the compound inhibits JAK activity within a cellular context by measuring the phosphorylation of its direct substrate, STAT.

Methodology: Western Blotting for Phospho-STAT

-

Cell Culture and Stimulation:

-

Use a cytokine-responsive cell line (e.g., human TF-1 cells).

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with a relevant cytokine (e.g., IL-2 for JAK3/JAK1, GM-CSF for JAK2) for 15-30 minutes.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT (e.g., anti-pSTAT5).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the pSTAT signal to the total STAT signal.

-

Determine the concentration-dependent inhibition of STAT phosphorylation.

-

In Vitro ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial.

Table 2: Key In Vitro ADME/Tox Assays

| Assay | Purpose |

| Metabolic Stability | To assess the compound's stability in the presence of liver microsomes. |

| Caco-2 Permeability | To predict intestinal absorption and efflux by P-glycoprotein. |

| CYP450 Inhibition | To evaluate the potential for drug-drug interactions. |

| hERG Inhibition | To assess the risk of cardiac QT prolongation. |

| Cytotoxicity | To determine the compound's general toxicity to cells (e.g., HepG2). |

In Vivo Evaluation in a Disease Model

Objective: To assess the efficacy of this compound in a relevant animal model of inflammatory disease.

Model: Collagen-Induced Arthritis (CIA) in Mice

-

Induction of Arthritis:

-

Emulsify bovine type II collagen in Complete Freund's Adjuvant.

-

Administer a primary immunization (e.g., 100 µg of collagen) intradermally at the base of the tail of DBA/1 mice.

-

Administer a booster immunization 21 days later.

-

-

Dosing and Monitoring:

-

Begin oral dosing of the test compound or vehicle control once clinical signs of arthritis appear.

-

Monitor the mice daily for signs of arthritis, using a scoring system (e.g., 0-4 scale for each paw).

-

Measure paw thickness with calipers every 2-3 days.

-

Monitor body weight as a general indicator of health.

-

-

Endpoint Analysis:

-

At the end of the study, collect blood for cytokine analysis (e.g., IL-6, TNF-α).

-

Harvest paws for histological analysis to assess inflammation, pannus formation, and bone erosion.

-

Conclusion and Future Directions

The structural features of this compound suggest it is a promising candidate for targeting the JAK-STAT pathway. The experimental framework outlined in this guide provides a comprehensive strategy for validating this hypothesis, from initial biochemical screening to in vivo efficacy studies. Positive results would warrant further investigation into its selectivity profile, pharmacokinetic properties, and safety profile, with the ultimate goal of advancing a novel pyrazole-based therapeutic for inflammatory and autoimmune diseases.

References

- Note: As "this compound" is a hypothetical compound for the purpose of this guide, the following references pertain to the biological activities of related pyrazole deriv

-

Title: Pyrazole derivatives and their use as kinase inhibitors Source: Google Patents, US Patent US-20140051688-A1 URL:

-

Title: Substituted pyrazole compounds as JAK inhibitors Source: Google Patents, US Patent US-8653104-B2 URL:

-

Title: N-substituted 1H-pyrazol-5-amine derivatives as CDK inhibitors Source: Google Patents, US Patent US-10273229-B2 URL:

-

Title: The JAK-STAT pathway: a critical regulator of immune responses Source: Nature Reviews Immunology URL: [Link]

-

Title: Collagen-Induced Arthritis Source: Nature Protocols URL: [Link]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities.[1][2] 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is a novel compound whose mechanism of action has not been fully elucidated. This guide proposes a putative mechanism of action based on structural analogy to known pyrazole-containing pharmaceuticals and outlines a comprehensive, multi-tiered experimental strategy to systematically investigate its biological targets and downstream signaling pathways. By integrating phenotypic screening, target deconvolution, and rigorous validation assays, this workflow provides a self-validating system to uncover the compound's therapeutic potential.

Introduction: The Pyrazole Scaffold and the Uncharacterized Potential of this compound

The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, possesses unique physicochemical properties that make it a cornerstone of modern drug design.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, has led to its incorporation into a wide range of therapeutics.[1] Prominent examples include the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, the withdrawn anti-obesity agent Rimonabant, a cannabinoid receptor 1 (CB1) antagonist, and Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[3][4][5] This diversity of targets, from enzymes to G-protein coupled receptors (GPCRs), highlights the scaffold's versatility.

The subject of this guide, this compound, is a structurally distinct aminopyrazole. The presence of a cyclopropyl group at the 3-position and an ethyl group at the N1 position suggests a deliberate design to modulate steric and electronic properties, potentially conferring selectivity for a specific biological target. The 5-amino group serves as a key functional handle for interaction with protein active sites or as a point for further chemical modification. Given the lack of direct mechanistic data, a logical and systematic investigation is required.

This document puts forth a primary hypothesis based on structure-activity relationships (SAR) of known pyrazole drugs and details the experimental workflows necessary to validate this hypothesis, from broad phenotypic screening to precise target identification and functional characterization.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the structural features of this compound, we hypothesize that its primary mechanism of action is the inhibition of one or more protein kinases .

Causality behind this hypothesis:

-

Aminopyrazole Core: The aminopyrazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. The amino group and the adjacent pyrazole nitrogen can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element across the kinome.

-

Structural Analogs: Many clinically successful kinase inhibitors, such as Crizotinib, incorporate a substituted pyrazole ring to achieve high potency and selectivity.

-

Broad Biological Activity: The diverse pharmacological activities reported for pyrazole derivatives, including anti-inflammatory and anti-cancer effects, are often mediated through the inhibition of key signaling kinases (e.g., MAP kinases, CDKs).[6]

While other targets like GPCRs or phosphodiesterases are plausible given the pyrazole scaffold's history, the aminopyrazole motif strongly suggests an initial focus on the kinome. Our experimental plan, however, is designed to remain unbiased and capture other potential mechanisms.

A Phased Experimental Strategy for Mechanism of Action Elucidation

The following sections detail a logical, multi-phase workflow designed to first observe the compound's effect on cellular systems, then identify its direct molecular target(s), and finally validate the functional consequences of this interaction. This represents a self-validating system where each phase informs the next.

Phase 1: Unbiased Phenotypic Screening

The initial step is to understand the compound's functional effect in a disease-relevant context without preconceived notions of its target. Phenotypic screening provides a powerful, unbiased view of a compound's activity in complex biological systems.[7][8]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: A panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) will be used. A non-cancerous cell line (e.g., hTERT-RPE1) will be included to assess general cytotoxicity.

-

Assay Setup: Cells are seeded in 384-well microplates. After 24 hours, they are treated with a dilution series of this compound (e.g., from 10 nM to 100 µM).

-

Staining: After a 72-hour incubation, cells are fixed and stained with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, Phalloidin for actin filaments, and MitoTracker for mitochondria).

-

Image Acquisition: Plates are imaged using an automated high-content imaging system.

-

Data Analysis: Image analysis software is used to extract a multi-parametric "phenotypic profile" for each well, quantifying features such as cell count, nuclear size and morphology, cell shape, and mitochondrial integrity.

-

Interpretation: The phenotypic profile of the test compound is compared to a reference library of compounds with known mechanisms of action. A unique or distinct profile suggests a novel mechanism, while similarity to a known class of drugs (e.g., mitotic inhibitors, DNA damaging agents) provides an initial clue to its MoA.[9]

Phase 2: Target Identification and Deconvolution

Once a consistent cellular phenotype is observed, the next critical step is to identify the direct molecular target(s) of the compound. This process, known as target deconvolution, bridges the gap between the phenotypic response and the underlying molecular mechanism.[10][11] We will employ a two-pronged approach: a broad, unbiased screen followed by a hypothesis-driven assay.

A. Unbiased Target Identification: Affinity Chromatography coupled with Mass Spectrometry

This classical and robust method physically isolates binding partners from a complex cellular lysate.[12][13]

Experimental Protocol: Photo-Affinity Pulldown

-

Probe Synthesis: Synthesize an affinity probe by attaching a linker with a photoreactive group (e.g., a diazirine) and a biotin tag to the 5-amino position of this compound. The linker's position is chosen to minimize disruption of the putative hinge-binding interactions.

-

Lysate Preparation: Prepare whole-cell lysates from a sensitive cell line identified in Phase 1.

-

Incubation & Crosslinking: Incubate the cell lysate with the biotinylated photo-affinity probe. To identify specific binders, a parallel incubation is performed with the probe plus an excess of the original, unmodified compound as a competitor.

-

UV Irradiation: Expose the mixtures to UV light to covalently crosslink the probe to its binding partners.

-

Affinity Purification: Use streptavidin-coated magnetic beads to capture the biotin-tagged probe and its crosslinked proteins.[13]

-

Elution and SDS-PAGE: Wash the beads extensively to remove non-specific binders. Elute the captured proteins and separate them by SDS-PAGE.

-

Mass Spectrometry: Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitor-treated sample. Identify the proteins using LC-MS/MS.[12]

B. Hypothesis-Driven Target Identification: Kinome Profiling

Based on our primary hypothesis, a broad screen against a panel of human kinases will be performed to rapidly assess selectivity and identify high-affinity targets.

Experimental Protocol: Kinome-Wide Competition Binding Assay

-

Platform Selection: Utilize a commercial kinome profiling service (e.g., Eurofins' KINOMEscan™ or Reaction Biology's Kinase Panel).[14][15] These platforms typically use competition binding assays where the test compound competes with a tagged ligand for binding to a large panel of kinases (often >400).

-

Assay Execution: The compound is screened at a fixed concentration (e.g., 1 µM) against the kinase panel.

-

Data Analysis: The results are reported as percent inhibition for each kinase. Hits are defined as kinases showing significant inhibition (e.g., >80%).

-

Dose-Response: For the primary hits, a dose-response curve is generated to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Phase 3: Target Validation and Functional Characterization

Identifying a binding partner is not sufficient; we must validate that the interaction is responsible for the observed cellular phenotype.[16]

A. In Vitro Enzymatic Assays

If a kinase is identified as a primary target, its inhibition must be confirmed in a functional enzymatic assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Obtain recombinant active kinase enzyme, its specific substrate, and ATP.

-

Assay: Perform a kinase activity assay (e.g., using a radiometric or fluorescence-based method) in the presence of varying concentrations of this compound.

-

Data Analysis: Plot kinase activity against compound concentration to determine the IC50 value, the concentration at which 50% of the enzyme's activity is inhibited.

B. Cellular Target Engagement

To confirm that the compound engages its target in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Western Blotting: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting.

-

Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples indicates direct target engagement.

C. Pathway Analysis and Phenotypic Rescue

The final validation step is to link target engagement to the downstream cellular phenotype observed in Phase 1.

Experimental Protocol: siRNA Knockdown and Western Blotting

-

Target Knockdown: Use siRNA to specifically reduce the expression of the candidate target protein in the sensitive cell line.

-

Phenocopy Analysis: Assess whether the knockdown of the target protein phenocopies (replicates) the cellular effects observed with compound treatment using high-content imaging.

-

Pathway Modulation: Treat cells with the compound and use Western blotting to measure the phosphorylation status of known downstream substrates of the target kinase. A decrease in substrate phosphorylation would confirm functional inhibition of the signaling pathway.

Data Presentation and Interpretation

Quantitative data from each phase should be systematically tabulated for clear interpretation and comparison.

Table 1: Summary of Proposed Validation Data

| Assay Type | Parameter Measured | Expected Outcome for Positive Result |

| Phenotypic Screen | Phenotypic Profile | Unique and potent cellular phenotype |

| Affinity Pulldown | Protein Identity (MS) | Specific protein(s) identified |

| Kinome Profiling | Kd (Dissociation Constant) | High-affinity binding to specific kinase(s) |

| In Vitro Kinase Assay | IC50 (Inhibitory Conc.) | Potent inhibition of kinase activity |

| CETSA | Thermal Shift (ΔTm) | Increased thermal stability of target protein |

| siRNA Knockdown | Cellular Phenotype | Knockdown phenocopies compound effect |

| Pathway Analysis | Substrate Phosphorylation | Reduced phosphorylation of downstream substrates |

Conclusion

References

-

Celecoxib - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Whirl-Carrillo, M., et al. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. Retrieved January 11, 2026, from [Link]

-

Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved January 11, 2026, from [Link]

-

Alto Predict. (2021). Phenotypic Platforms are Taking Over Drug Discovery. Retrieved January 11, 2026, from [Link]

-

Pediatric Oncall. (n.d.). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved January 11, 2026, from [Link]

-

Lee, M. L., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. Retrieved January 11, 2026, from [Link]

-

Mandal, A. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved January 11, 2026, from [Link]

-

Patel, D. D., & Patel, A. A. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved January 11, 2026, from [Link]

-

Oncodesign Services. (n.d.). Target Deconvolution. Retrieved January 11, 2026, from [Link]

-

Moffat, J. G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 22(6), 485-504. Retrieved January 11, 2026, from [Link]

-

Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Retrieved January 11, 2026, from [Link]

-

Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics, 262(1), 1-10. Retrieved January 11, 2026, from [Link]

-

Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved January 11, 2026, from [Link]

-

Terstappen, G. C. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. Retrieved January 11, 2026, from [Link]

-

Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 11, 2026, from [Link]

-

CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved January 11, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 11, 2026, from [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved January 11, 2026, from [Link]

-

Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-28. Retrieved January 11, 2026, from [Link]

-

Li, M., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 678535. Retrieved January 11, 2026, from [Link]

-

Lanyon, L., & Glicksman, M. A. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 624, 1-22. Retrieved January 11, 2026, from [Link]

-

StartUs Insights. (n.d.). 5 Top Phenotypic Screening Solutions Impacting The BioTech Sector. Retrieved January 11, 2026, from [Link]

-

Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1368. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Sildenafil. Retrieved January 11, 2026, from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Rimonabant?. Retrieved January 11, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 11, 2026, from [Link]

-

KinomeMETA. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. Retrieved January 11, 2026, from [Link]

-

Khan, I., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 22(18), 2337-2362. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved January 11, 2026, from [Link]

-

Farr, C. D., & Raskin, A. G. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1636, 117-130. Retrieved January 11, 2026, from [Link]

-

Photys Therapeutics. (n.d.). The Integrated Platform. Retrieved January 11, 2026, from [Link]

-

Al-Mugotir, M. H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(11), 2096-2117. Retrieved January 11, 2026, from [Link]

-

Iannotti, F. A., et al. (2021). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. Pharmaceuticals, 14(11), 1109. Retrieved January 11, 2026, from [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Rimonabant - A selective CB1 antagonist. Retrieved January 11, 2026, from [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved January 11, 2026, from [Link]

-

Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 636391. Retrieved January 11, 2026, from [Link]

-

Creative Bioarray. (n.d.). GPCR Internalization Assay. Retrieved January 11, 2026, from [Link]

-

Gali-Muhtasib, H., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry, 16(12), 6427-6437. Retrieved January 11, 2026, from [Link]

-

Curioni, A., & Van Gaal, L. F. (2009). Rimonabant. Drugs, 69(10), 1291-1307. Retrieved January 11, 2026, from [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Retrieved January 11, 2026, from [Link]

-

Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of Sildenafil 134 and Sildenafil analog 135. Retrieved January 11, 2026, from [Link]

-

ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. Retrieved January 11, 2026, from [Link]

-

Després, J. P. (2007). Rimonabant: endocannabinoid inhibition for the metabolic syndrome. Expert Review of Endocrinology & Metabolism, 2(4), 423-430. Retrieved January 11, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved January 11, 2026, from [Link]

-